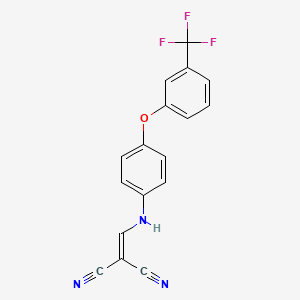

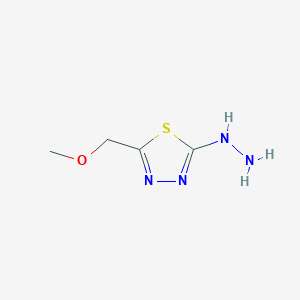

![molecular formula C24H42N4O8 B2536674 Tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate hemioxalate CAS No. 1523618-25-8](/img/structure/B2536674.png)

Tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate hemioxalate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate is used as a reagent in the synthesis of spirodiamine-diarylketoxime derivatives as melanin concentrating hormone (MCH-1R) antagonists . It is also used as a reagent in the synthesis of dihydroisoindolecarboxamide derivatives as NAMPT and ROCK inhibitors .

Molecular Structure Analysis

The molecular formula of Tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate is C11H20N2O2 . The InChI Key is BGUYAMZPJMTFRU-UHFFFAOYSA-N . Unfortunately, the exact molecular structure is not provided in the available resources.Chemical Reactions Analysis

Tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate is used in the synthesis of spirodiamine-diarylketoxime derivatives . It is also used in the synthesis of dihydroisoindolecarboxamide derivatives . The exact chemical reactions involving this compound are not detailed in the available resources.Physical And Chemical Properties Analysis

The physical and chemical properties of Tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate include a molecular weight of 212.29 . It is a solid at room temperature . The compound has a high GI absorption, is BBB permeant, and is a P-gp substrate . Its Log Po/w (iLOGP) is 2.66 . The solubility is 8.47 mg/ml .Aplicaciones Científicas De Investigación

Decomposition and Environmental Applications

Tert-butyl compounds, such as Methyl tert-butyl ether (MTBE), have been extensively studied for their environmental impact and decomposition methods. For instance, the decomposition of MTBE by adding hydrogen in a cold plasma reactor demonstrates the feasibility of applying radio frequency (RF) plasma reactors for decomposing and converting MTBE into various compounds like CH4, C2H4, and C2H2. This finding suggests potential methods for managing and reducing the environmental impact of similar tert-butyl compounds (Hsieh et al., 2011).

Solvent and Extraction Applications

The properties of mixtures containing various ethers like MTBE and TAME have been reviewed, focusing on vapor–liquid equilibria and related properties, indicating potential applications in industrial processes such as solvent and extraction applications (Marsh et al., 1999).

Applications in Synthesis and Industry

Tert-butyl compounds play a significant role in various synthesis processes. For example, chiral sulfinamides, especially tert-butanesulfinamide, have been extensively used in the stereoselective synthesis of amines and N-heterocycles, suggesting potential applications in the synthesis of pharmaceuticals and natural products (Philip et al., 2020).

Safety and Hazards

Tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate is harmful by inhalation, in contact with skin, and if swallowed . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, wear protective gloves/protective clothing/eye protection/face protection, and IF IN EYES: Rinse cautiously with water for several minutes .

Mecanismo De Acción

Target of Action

Similar compounds have been used to synthesize inhibitors for ketohexokinase (khk), nicotinamide phosphoribosyltransferase (nampt), and rho-associated protein kinase (rock) . These targets play crucial roles in various biological processes such as glucose metabolism (KHK), NAD+ biosynthesis (NAMPT), and cell motility (ROCK).

Biochemical Pathways

The affected pathways would depend on the specific targets of the compound. For instance, if KHK is a target, the fructose metabolism pathway could be affected. If NAMPT is a target, the NAD+ biosynthesis pathway could be impacted. If ROCK is a target, pathways related to cell motility and shape could be influenced .

Result of Action

The molecular and cellular effects of Tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate hemioxalate’s action would depend on its specific targets and mode of action. If it inhibits KHK, NAMPT, or ROCK, it could lead to altered glucose metabolism, NAD+ biosynthesis, or cell motility, respectively .

Propiedades

IUPAC Name |

tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate;oxalic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C11H20N2O2.C2H2O4/c2*1-10(2,3)15-9(14)13-5-4-11(8-13)6-12-7-11;3-1(4)2(5)6/h2*12H,4-8H2,1-3H3;(H,3,4)(H,5,6) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFEWKQXWSHXJNQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2(C1)CNC2.CC(C)(C)OC(=O)N1CCC2(C1)CNC2.C(=O)(C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H42N4O8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

514.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

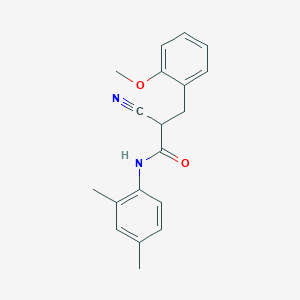

![2-[5-amino-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylthio)-1H-pyrazol-1-yl]-N-(4-chlorophenyl)acetamide](/img/structure/B2536595.png)

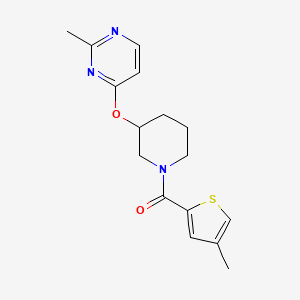

![2-Methyl-3-oxazolo[4,5-b]pyridin-2-yl-phenylamine](/img/structure/B2536598.png)

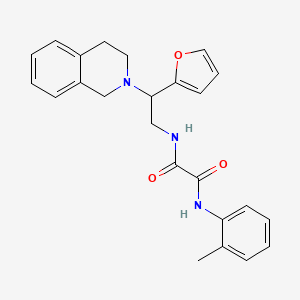

![2-[5-(dimethylamino)-1H-1,2,3,4-tetraazol-1-yl]-N-[(methoxyimino)methyl]acetamide](/img/structure/B2536602.png)

![1-benzyl-N-(2-chlorophenyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2536605.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(4-nitrophenyl)methylsulfanyl]quinazolin-4-amine](/img/structure/B2536606.png)

![1-methyl-N-(3-methyl-6-(methylthio)benzo[d]thiazol-2(3H)-ylidene)-1H-pyrazole-3-carboxamide](/img/structure/B2536607.png)

![[4-(6-Chloropyridine-3-carbonyl)piperazin-1-yl]-(2-methylcyclopropyl)methanone](/img/structure/B2536610.png)

![6-chloro-3-[(4-fluorophenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/no-structure.png)